3,4-Difluorobenzoyl isothiocyanate

Description

General Overview of Acyl Isothiocyanate Chemistry

Acyl isothiocyanates are a class of organic compounds characterized by the presence of an acyl group (R-C=O) attached to the nitrogen atom of an isothiocyanate group (-N=C=S). This combination of functional groups results in a unique and versatile reactivity profile. researchgate.netarkat-usa.org The isothiocyanate moiety is a heterocumulene, a system of atoms with consecutive double bonds, which is of significant interest in organic synthesis. researchgate.netresearchgate.net

The reactivity of acyl isothiocyanates is defined by multiple active centers. The molecule possesses two primary electrophilic sites: the carbon atom of the carbonyl group and the carbon atom of the thiocarbonyl group. arkat-usa.orgresearchgate.net It also has a nucleophilic nitrogen atom. arkat-usa.org This electronic arrangement allows acyl isothiocyanates to participate in a wide variety of addition and cyclization reactions. arkat-usa.org Consequently, the chemistry of acyl isothiocyanates is rich and has been extensively used in the synthesis of various biologically important heterocyclic compounds such as thiazoles, thiadiazoles, triazoles, and oxazines. researchgate.netarkat-usa.org These compounds are readily synthesized, often through the reaction of an acyl chloride with a thiocyanate (B1210189) salt. arkat-usa.org

Strategic Importance of Fluorination in Organic and Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a key strategy in modern medicinal chemistry. nih.govnih.gov Fluorine, being the most electronegative element, imparts unique properties to a molecule when it replaces a hydrogen atom. ijfans.org Its small size allows it to fit into receptor pockets, and the strength of the carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. ijfans.orgmdpi.com

The strategic placement of fluorine can significantly influence a compound's physicochemical properties. nih.gov These changes can include:

Enhanced Potency and Binding Affinity : Fluorine can alter the electron distribution within a molecule, potentially leading to stronger interactions with biological targets. nih.govijfans.orgacs.org

Improved Pharmacokinetics : Fluorination can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, it can modulate lipophilicity, which influences how a molecule crosses biological membranes. ijfans.orgmdpi.com

Altered Acidity/Basicity : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the molecule's ionization state and bioavailability. ijfans.org

Due to these beneficial effects, fluorine substitution has become a common tactic in the development of pharmaceuticals for a wide range of applications. ijfans.orgmdpi.com

Rationale for Research Focus on 3,4-Difluorobenzoyl Isothiocyanate

The research interest in this compound stems from the combination of the versatile reactivity of the acyl isothiocyanate group and the advantageous properties conferred by the 3,4-difluorinated benzene (B151609) ring. cymitquimica.com This compound serves as a valuable building block in synthetic organic and medicinal chemistry. cymitquimica.com

The rationale for its investigation can be summarized as follows:

Synthetic Utility : The isothiocyanate group is a reactive handle for nucleophilic attack, enabling the construction of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

Enhanced Biological Activity : The presence of two fluorine atoms on the benzoyl ring is expected to influence the biological activity of its derivatives. cymitquimica.com Fluorination can enhance lipophilicity and affect interactions with biological targets. mdpi.comcymitquimica.com

Physicochemical Modulation : The difluoro substitution pattern modifies the electronic properties of the benzoyl group, which in turn can influence the reactivity of the entire molecule and the properties of any resulting products. cymitquimica.com

In essence, this compound represents a strategic intermediate, designed to leverage the established benefits of both acyl isothiocyanate chemistry and fluorine chemistry for the creation of novel and potentially more effective chemical entities.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃F₂NOS | cymitquimica.com |

| Molecular Weight | 199.18 g/mol | cymitquimica.com |

| InChI | InChI=1S/C8H3F2NOS/c9-6-2-1-5(3-7(6)10)8(12)11-4-13/h1-3H | cymitquimica.com |

| InChIKey | SFFJDKZVHFOJSC-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | O=C(N=C=S)C1=CC=C(F)C(F)=C1 | cymitquimica.com |

| Monoisotopic Mass | 198.99034 Da | uni.lu |

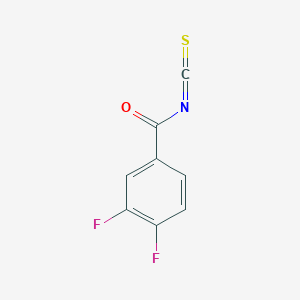

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-difluorobenzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NOS/c9-6-2-1-5(3-7(6)10)8(12)11-4-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFJDKZVHFOJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N=C=S)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298143 | |

| Record name | 3,4-Difluorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926249-80-1 | |

| Record name | 3,4-Difluorobenzoyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926249-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Difluorobenzoyl Isothiocyanate

Established Synthetic Pathways from Precursor Molecules

Traditional synthetic routes to acyl isothiocyanates are well-documented, relying on accessible starting materials and robust reaction mechanisms. These pathways are foundational in organic synthesis and are readily adaptable for producing specifically substituted compounds like 3,4-difluorobenzoyl isothiocyanate.

A prevalent method for synthesizing isothiocyanates involves the reaction of primary amines with carbon disulfide. chemrxiv.org This reaction typically proceeds in the presence of a base to form a dithiocarbamate (B8719985) salt as an intermediate. chemrxiv.orgnih.gov Subsequent treatment of this salt with a desulfurizing agent yields the final isothiocyanate product. nih.gov A variety of desulfurizing agents can be employed, including tosyl chloride, hydrogen peroxide, and various phosphonium-based peptide coupling reagents. nih.govorganic-chemistry.orgkiku.dk

For the synthesis of aryl isothiocyanates, the corresponding aniline (B41778) is the typical starting material. For instance, 3,4-difluorophenyl isothiocyanate can be synthesized from 3,4-difluoroaniline, which is treated with carbon disulfide in the presence of triethylamine. prepchem.com The resulting dithiocarbamate intermediate is then reacted with a reagent like ethyl chloroformate to induce cyclization and elimination, yielding the isothiocyanate. prepchem.com While this route produces a related compound, the synthesis of this compound would necessitate starting with 3,4-difluorobenzamide. The amide would react with carbon disulfide, and subsequent desulfurization would form the target acyl isothiocyanate. This pathway is generally versatile for both aliphatic and aromatic amines. acs.orgresearchgate.net

A more direct and widely used method for preparing acyl isothiocyanates is the reaction of an acyl chloride with a thiocyanate (B1210189) salt. arkat-usa.org This nucleophilic substitution reaction is straightforward and efficient for creating the acyl isothiocyanate linkage. Commonly used salts include potassium thiocyanate (KSCN) and ammonium (B1175870) thiocyanate (NH₄SCN). arkat-usa.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or acetone (B3395972). chemicalbook.com

The general mechanism involves the attack of the thiocyanate anion (SCN⁻) on the electrophilic carbonyl carbon of the acyl chloride. This results in the displacement of the chloride ion and the formation of the acyl isothiocyanate. The presence of the carbonyl group adjacent to the isothiocyanate functionality in the product imparts unique reactivity, making these compounds valuable synthons in organic chemistry. arkat-usa.org

Table 1: General Conditions for Benzoyl Isothiocyanate Synthesis from Benzoyl Chloride

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzoyl chloride, KSCN | PEG-400 / CH₂Cl₂, Acetone | Room Temperature, 2 hours | Not specified | chemicalbook.com |

This interactive table summarizes common reaction conditions for the synthesis of the parent compound, benzoyl isothiocyanate, which are directly applicable to the synthesis of its difluorinated analog.

Following the logic of acyl chloride utilization, 3,4-difluorobenzoyl chloride serves as the pivotal intermediate for the synthesis of this compound. nih.govsigmaaldrich.com This precursor contains the required 3,4-difluorobenzoyl structural backbone. The synthesis is achieved by reacting 3,4-difluorobenzoyl chloride with a suitable thiocyanate salt, such as potassium or sodium thiocyanate.

This reaction provides a direct and high-yielding pathway to the target molecule. The reactivity of the acyl chloride is enhanced by the electron-withdrawing fluorine atoms on the benzene (B151609) ring, facilitating the nucleophilic attack by the thiocyanate ion. The choice of solvent and reaction conditions can be optimized to ensure high purity and yield of the final product.

Development of Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isothiocyanates to reduce environmental impact, minimize waste, and avoid the use of toxic substances.

A significant development in green synthesis is the move towards solvent-free or aqueous reaction media. For the synthesis of benzoyl isothiocyanate, a rapid and efficient method has been developed using microwave irradiation under solvent-free conditions, with PEG-400 acting as a phase-transfer catalyst. arkat-usa.org This approach accelerates the reaction between benzoyl chloride and potassium thiocyanate, significantly reducing reaction times and eliminating the need for volatile organic solvents. arkat-usa.org

Another green approach involves using water as the solvent for the synthesis of benzoyl isothiocyanate from benzoyl chloride and sodium thiocyanate. guidechem.com This method is advantageous due to the low cost, non-toxicity, and environmental benignity of water. The reaction can proceed in a heterogeneous state, and with the aid of a suitable catalyst, can achieve high purity and yield. guidechem.com Such aqueous and solvent-free methods are highly desirable for industrial applications due to their cost-effectiveness and reduced environmental footprint. researchgate.nettandfonline.com

Catalysis plays a central role in the development of sustainable synthetic methods for isothiocyanates. tandfonline.comrsc.org Various catalytic systems have been explored to improve efficiency and reduce the environmental impact of these reactions.

For the synthesis of substituted benzoyl isocyanates (a related class of compounds), a composite catalyst system comprising a Lewis acid (like zinc chloride) and p-toluenesulfonic acid has been shown to be effective. google.com This system promotes the reaction between substituted benzoyl chlorides and sodium cyanate, improving selectivity and yield while avoiding hazardous reagents. google.com

In the context of converting amines to isothiocyanates, photocatalysis has emerged as a mild and efficient approach. organic-chemistry.orgacs.org Visible-light photocatalysis can drive the reaction between amines and carbon disulfide under gentle conditions. acs.org Other catalytic systems for isothiocyanate synthesis include the use of inexpensive and air-stable metal salts like cobalt(II) chloride and copper(II) sulfate (B86663) as catalysts for the decomposition of dithiocarbamate salts. nih.gov Furthermore, amine-catalyzed sulfurization of isocyanides using elemental sulfur represents another sustainable route, often employing benign solvents and moderate temperatures. rsc.orgnih.gov

Table 2: Examples of Catalytic Systems in Isothiocyanate Synthesis

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Acyl Chloride + Thiocyanate Salt | Phase-Transfer Catalyst (PEG-400) | Solvent-free, microwave-assisted, rapid | arkat-usa.org |

| Substituted Benzoyl Chloride + Cyanate Salt | Lewis Acid + p-Toluenesulfonic Acid | Avoids toxic reagents, high selectivity | google.com |

| Amine + Carbon Disulfide | Photocatalyst | Mild conditions, visible light | organic-chemistry.orgacs.org |

| Dithiocarbamate Decomposition | Cobalt(II) chloride, Copper(II) sulfate | Inexpensive, air-stable catalysts | nih.gov |

This interactive table highlights various catalytic approaches that enhance the sustainability of isothiocyanate synthesis.

Atom Economy and Waste Minimization Strategies

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.com The ideal atom economy is 100%, meaning all reactant atoms are found in the final product, generating no waste.

For the proposed synthesis of this compound from 3,4-Difluorobenzoyl chloride and potassium thiocyanate, the atom economy can be calculated as follows:

Reaction: C₇H₃F₂ClO + KSCN → C₈H₃F₂NOS + KCl

Calculation:

Molecular Weight of this compound (C₈H₃F₂NOS): 199.18 g/mol cymitquimica.com

Molecular Weight of 3,4-Difluorobenzoyl chloride (C₇H₃F₂ClO): 176.55 g/mol

Molecular Weight of Potassium Thiocyanate (KSCN): 97.18 g/mol

Total Mass of Reactants: 176.55 + 97.18 = 273.73 g/mol

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 Atom Economy (%) = (199.18 / 273.73) x 100 ≈ 72.77%

Table 2: Atom Economy Calculation Details

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| This compound | C₈H₃F₂NOS | 199.18 | Desired Product |

| 3,4-Difluorobenzoyl chloride | C₇H₃F₂ClO | 176.55 | Reactant |

| Potassium Thiocyanate | KSCN | 97.18 | Reactant |

An atom economy of approximately 72.77% indicates that a significant portion of the reactant mass ends up as a byproduct (potassium chloride). Waste minimization strategies for this synthesis would focus on:

Catalytic Routes: Investigating catalytic systems that could generate the isothiocyanate functionality with fewer stoichiometric reagents.

Solvent Choice: Utilizing recyclable or green solvents to reduce the environmental impact.

Byproduct Valorization: Finding applications for the potassium chloride byproduct, although its low value often makes this economically challenging.

Mechanistic Investigations of Isothiocyanate Formation Reactions

While specific mechanistic studies for this compound are not extensively documented in publicly available literature, the mechanism can be inferred from the well-established reactions of other acyl chlorides. arkat-usa.org

The formation reaction is a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻), being an ambident nucleophile, can attack with either the sulfur or the nitrogen atom. In reactions with hard electrophiles like acyl chlorides, the attack typically occurs via the nitrogen atom, which is the harder nucleophilic center, leading to the formation of an isothiocyanate.

Elucidation of Reaction Intermediates

The reaction proceeds through a proposed tetrahedral intermediate.

Nucleophilic Attack: The nitrogen atom of the thiocyanate ion attacks the electrophilic carbonyl carbon of 3,4-Difluorobenzoyl chloride.

Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient tetrahedral intermediate. This intermediate contains a carbon atom bonded to the difluorophenyl group, an oxyanion, a chlorine atom, and the isothiocyanato group.

Collapse of the Intermediate: The intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion is expelled as a leaving group.

Product Formation: This results in the final product, this compound, and a chloride salt byproduct.

Acyl isothiocyanates themselves are recognized as important reactive intermediates in organic synthesis, used for creating various heterocyclic compounds and thioureas. arkat-usa.org

Kinetic and Thermodynamic Studies

Specific kinetic and thermodynamic data for the synthesis of this compound are not available in the reviewed scientific literature. However, the general principles of physical organic chemistry allow for a qualitative analysis of the factors influencing the reaction's energetics and rate.

Kinetics: The rate of the reaction is influenced by several factors:

Electrophilicity of the Acyl Chloride: The two electron-withdrawing fluorine atoms on the benzene ring increase the electrophilicity of the carbonyl carbon in 3,4-Difluorobenzoyl chloride, likely making the reaction faster compared to the non-fluorinated benzoyl chloride.

Nucleophilicity and Solvent: The choice of the counter-ion for the thiocyanate (e.g., K⁺, Na⁺, NH₄⁺) and the solvent can affect the nucleophilicity of the SCN⁻ ion. Polar aprotic solvents like acetone or DMF are typically effective for this type of reaction.

Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate.

Table 3: Qualitative Factors Influencing Reaction Dynamics

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Feasibility) | Notes |

|---|---|---|---|

| Fluorine Substitution | Increases rate | May have a minor effect on equilibrium | Enhances electrophilicity of the carbonyl carbon. |

| Leaving Group | Good (Cl⁻) | Favorable (stable anion) | The stability of the chloride ion as a leaving group facilitates the reaction. |

| Solvent Polarity | Moderate to High | Favorable | Polar aprotic solvents stabilize charge separation in the transition state. |

| Temperature | Increases rate | Can affect equilibrium position based on ΔH | Standard control parameter for reaction optimization. |

Reactivity and Derivatization Chemistry of 3,4 Difluorobenzoyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The isothiocyanate functional group (-N=C=S) in 3,4-difluorobenzoyl isothiocyanate is a highly reactive electrophilic center, susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of numerous derivatives, most notably thioureas and their related structures.

Reactions with Amines and Anilines: Formation of Thioureas and Thiocarbamates

The reaction of this compound with primary and secondary amines, including anilines, represents the most fundamental and widely exploited transformation of this compound. This addition reaction proceeds readily to form N-(3,4-difluorobenzoyl)thioureas. The general mechanism involves the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group, followed by proton transfer to the nitrogen atom.

The presence of the electron-withdrawing 3,4-difluorobenzoyl group enhances the electrophilicity of the isothiocyanate carbon, often leading to high yields of the corresponding thiourea (B124793) adducts under mild reaction conditions. These resulting thiourea derivatives are stable, crystalline solids and serve as crucial intermediates for the synthesis of more complex heterocyclic systems.

While less common, the reaction with alcohols can lead to the formation of thiocarbamates. This reaction typically requires more forcing conditions or the use of a catalyst to facilitate the addition of the less nucleophilic alcohol.

| Reactant | Product | General Reaction Conditions |

| Primary/Secondary Amine | N,N'-disubstituted-N-(3,4-difluorobenzoyl)thiourea | Stirring in an inert solvent (e.g., acetone (B3395972), THF) at room temperature |

| Aniline (B41778) | N-(3,4-difluorobenzoyl)-N'-phenylthiourea | Stirring in an inert solvent, may require gentle heating |

| Alcohol | O-alkyl N-(3,4-difluorobenzoyl)thiocarbamate | Requires catalyst or elevated temperatures |

Cycloaddition Reactions in Heterocyclic Synthesis

Aroyl isothiocyanates, including the 3,4-difluoro derivative, are known to participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions provide a direct route to a variety of heterocyclic structures. For instance, in a hetero-Diels-Alder reaction, the C=S bond of the isothiocyanate can react with a 1,3-diene to form a six-membered thiopyran ring system.

Furthermore, [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides or nitrile oxides, can lead to the formation of five-membered heterocycles like thiadiazoles. The fluorine substituents on the benzoyl ring can influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

Reactions with Other Nucleophiles (e.g., Alcohols, Thiols)

Beyond amines, this compound can react with other nucleophiles. As mentioned, alcohols are less reactive than amines but can form thiocarbamates. Thiols, being more nucleophilic than alcohols, are expected to react more readily with the isothiocyanate group to form dithiocarbamates. These reactions broaden the scope of accessible derivatives from this versatile starting material.

Intramolecular Cyclization Pathways

The true synthetic utility of the thiourea derivatives obtained from this compound lies in their propensity to undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems. These cyclizations are often promoted by the presence of a suitable ortho substituent on an aniline-derived thiourea or by the inherent reactivity of the benzoyl group.

Formation of Fluorinated Benzothiazinones.nih.gov

A significant application of this compound is in the synthesis of fluorinated 1,3-benzothiazin-4-ones. nih.gov The synthetic strategy typically involves the initial formation of an N-(3,4-difluorobenzoyl)thiourea by reacting the isothiocyanate with an appropriate amine. Subsequent intramolecular cyclization of the thiourea intermediate, often facilitated by a Lewis acid or by heating, leads to the formation of the benzothiazinone ring system. nih.gov In some cases, the synthesis can proceed from a substituted 2-fluorobenzoic acid, which is converted to the corresponding benzoyl isothiocyanate in situ, followed by reaction with an amine and subsequent cyclization. nih.gov

For example, the reaction of a halogenated benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) yields the benzoyl isothiocyanate, which upon reaction with a secondary amine like 4-ethoxycarbonylpiperazine and subsequent heating can lead to the formation of a fluorinated 2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one. nih.gov The fluorine atoms on the aromatic ring can influence the ease of cyclization and the properties of the final benzothiazinone product.

| Precursor | Product | Key Reaction Step |

| N-(3,4-difluorobenzoyl)thiourea derivative | Fluorinated Benzothiazinone | Intramolecular cyclization |

| Halogenated 2-fluorobenzoic acid | Halogenated Benzothiazinone | In situ formation of benzoyl isothiocyanate, followed by reaction and cyclization nih.gov |

Synthesis of Other Fused Heterocyclic Systems

The N-(3,4-difluorobenzoyl)thiourea intermediates are precursors to a wider range of fused heterocyclic systems beyond benzothiazinones. Depending on the nature of the substituents and the reaction conditions, various other ring closures are possible. For instance, cyclization involving the nitrogen atoms of the thiourea moiety and a suitable electrophile can lead to the formation of fused thiazoles or thiadiazines. The reactivity of the carbonyl group of the difluorobenzoyl moiety can also be exploited in cyclization reactions to form different heterocyclic cores. The development of synthetic methodologies to access these diverse N-fused heterocycles is an active area of research, driven by the prevalence of such scaffolds in bioactive molecules.

Directed Reactivity and Regioselectivity Studies

The reactivity of this compound is characterized by the two primary electrophilic sites: the carbon atom of the isothiocyanate group (-N=C=S) and the carbonyl carbon of the benzoyl group. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the isothiocyanate carbon, making it a prime target for nucleophilic attack. Furthermore, the fluorine atoms on the aromatic ring can influence the electron density and reactivity of both electrophilic centers.

Nucleophilic Addition Reactions

The isothiocyanate moiety readily reacts with a variety of nucleophiles, including amines, hydrazines, and other compounds with active hydrogen atoms. These reactions are often highly regioselective, with the nucleophile preferentially attacking the central carbon atom of the isothiocyanate group.

In reactions with primary and secondary amines, this compound is expected to form the corresponding N-(3,4-difluorobenzoyl)thiourea derivatives. The reaction proceeds via the nucleophilic addition of the amine to the isothiocyanate carbon, followed by proton transfer.

The reaction with hydrazine (B178648) and its derivatives is a key method for the synthesis of various five- and six-membered heterocyclic compounds. For instance, the reaction of acyl isothiocyanates with hydrazine hydrate (B1144303) has been shown to yield 1,2,4-triazole-3-thiones. arkat-usa.org The initial step is the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes intramolecular cyclization. The regioselectivity of this cyclization is directed by the nature of the substituents and the reaction conditions.

A study on the reaction of benzoyl isothiocyanate, a related compound, with alkyl hydrazines demonstrated the formation of 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones. rsc.org This suggests that this compound would react similarly, with the nucleophilic nitrogen of the hydrazine attacking the isothiocyanate carbon. Competing benzoylation at the hydrazine nitrogen can sometimes occur, leading to a mixture of products. rsc.org

The reaction of benzoyl isothiocyanate with 1-alkyl-2-isopropylidenehydrazines has been reported to yield 1,3,4,6-oxatriazepine-5-thione derivatives, showcasing another pathway for heterocycle synthesis. rsc.org

| Nucleophile | Intermediate | Final Product | Reference |

| Primary/Secondary Amine | N-(3,4-Difluorobenzoyl)thiosemicarbazide | N-(3,4-Difluorobenzoyl)thiourea | General reaction |

| Hydrazine Hydrate | 1-(3,4-Difluorobenzoyl)thiosemicarbazide | 4-Amino-5-(3,4-difluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | arkat-usa.org |

| Alkyl Hydrazine | 4-Alkyl-1-(3,4-difluorobenzoyl)thiosemicarbazide | 1-Alkyl-4-(3,4-difluorobenzoyl)-1,2,4-triazoline-5-thione | rsc.org |

| 1-Alkyl-2-isopropylidenehydrazine | N/A | 1,3,4,6-Oxatriazepine-5-thione derivative | rsc.org |

This table presents expected products based on the reactivity of analogous compounds.

Cycloaddition Reactions

Acyl isothiocyanates can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile to construct various heterocyclic rings. The regioselectivity of these reactions is governed by both electronic and steric factors of the reacting partners.

While specific studies on the cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the general reactivity of acyl isothiocyanates suggests potential for [4+2] and [3+2] cycloadditions. For example, a review on acyl isothiocyanates highlights their role in the synthesis of various heterocycles. arkat-usa.org

Theoretical studies on the cycloaddition of isothiocyanates with diazoazoles to form 4-imino-4H-pyrazolo[5,1-d] rsc.orgCurrent time information in Bangalore, IN.chemrxiv.orgrsc.orgthiatriazines indicate that the reaction proceeds via a pseudopericyclic mechanism. researchgate.net The regioselectivity is influenced by the substituents on the isothiocyanate. researchgate.net

| Reaction Type | Reactant Partner | Potential Product Class | Reference |

| [4+2] Cycloaddition | Dienes | Thiazine derivatives | arkat-usa.org |

| [3+2] Cycloaddition | Diazoalkanes, Nitrile Oxides | Thiadiazole or Oxathiazole derivatives | arkat-usa.org |

| [3+2] Cycloaddition | Diazoazoles | 4-Imino-4H-pyrazolo[5,1-d] rsc.orgCurrent time information in Bangalore, IN.chemrxiv.orgrsc.orgthiatriazines | researchgate.net |

This table outlines potential cycloaddition reactions based on the general reactivity of acyl isothiocyanates.

Applications of 3,4 Difluorobenzoyl Isothiocyanate in Advanced Chemical Synthesis

Building Block for Complex Fluorinated Organic Molecules

The molecular structure of 3,4-difluorobenzoyl isothiocyanate makes it an important building block for creating intricate organic molecules, particularly those containing fluorine. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and materials chemistry to fine-tune a compound's physical and chemical properties, such as reactivity, stability, acidity, and lipophilicity, often with minimal steric changes. sigmaaldrich.com Fluorinated building blocks often exhibit higher thermal stability compared to their non-fluorinated equivalents. sigmaaldrich.com

The this compound molecule offers two key points of reactivity: the isothiocyanate group (-N=C=S) and the difluorinated phenyl ring. The isothiocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles, enabling the formation of diverse chemical linkages. cymitquimica.com This reactivity is fundamental to its role as a precursor in multi-step syntheses. Simultaneously, the difluorinated phenyl ring provides a stable, rigid core that can be incorporated into larger, more complex structures, imparting the unique properties associated with organofluorine compounds.

Precursor for Pharmaceutically Relevant Scaffolds

The compound serves as a key starting material for synthesizing scaffolds with potential applications in medicine. cymitquimica.comchemimpex.com An estimated 30% of new drugs contain fluorine, highlighting the importance of fluorinated building blocks in pharmaceutical development. sigmaaldrich.com

This compound is a valuable precursor for synthesizing a variety of heterocyclic compounds. The isothiocyanate functional group is particularly useful for building molecules containing nitrogen and sulfur, which are common in bioactive heterocycles. It readily reacts with compounds containing primary amine groups to form N-aroylthiourea linkages, which can then be cyclized to form various heterocyclic systems.

A notable application is in the synthesis of β-lactam derivatives. Research has demonstrated that aroyl isothiocyanates can react with cis-3-amino-β-lactams to produce novel cis-3-aroyl-thiourea-β-lactams. rsc.org This reaction provides a direct route to complex heterocyclic structures that are difficult to synthesize through other methods. rsc.org Furthermore, the direct fluorination of isoxazole (B147169) rings, another important heterocyclic core, has been developed to create 4-fluorinated isoxazoles, which can be further functionalized for biological screening. academie-sciences.fr The use of fluorinated precursors like this compound is integral to creating these types of potentially bioactive molecules.

The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors. Isothiocyanate-containing compounds are known to exhibit a range of pharmacological activities, including enzyme inhibition. rsc.org The difluorinated phenyl ring can participate in specific interactions within an enzyme's binding pocket, including hydrophobic and hydrogen bonding interactions, which are crucial for potent and selective inhibition. nih.gov

For example, studies on other halogenated aromatic compounds have shown their potential as potent enzyme inhibitors. Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a bromophenol derived from marine algae, has been identified as a potential α-glucosidase inhibitor. nih.gov Molecular docking studies revealed that it binds within the enzyme's active site, driven by both hydrophobic forces and hydrogen bonds. nih.gov Similarly, the riboflavin (B1680620) biosynthesis pathway, which is essential in many pathogens but absent in humans, features enzymes like 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) that are targets for new antibacterial drugs. nih.gov The development of competitive inhibitors for such enzymes often relies on scaffolds that can mimic the substrate or bind tightly to the active site, a role for which derivatives of this compound are well-suited. nih.gov

Intermediate in Agrochemical Development

In agrochemical research, this compound serves as a key intermediate for creating new pesticides and herbicides. cymitquimica.comchemimpex.com The introduction of fluorine atoms into agrochemicals can significantly enhance their efficacy and stability. sigmaaldrich.com

A closely related compound, 2,4-difluorobenzoyl isothiocyanate, is used to synthesize benzoylthiourea (B1224501) derivatives that exhibit significant herbicidal activity. researchgate.net The synthesis involves reacting the isothiocyanate with an appropriate amine, such as 2-amino-4,6-dimethoxyl pyrimidine, to yield the final active compound. researchgate.net Preliminary biological tests of the resulting 2,4-difluorobenzoylthiourea showed good herbicidal activity. researchgate.net This synthetic strategy is directly applicable to this compound for the development of novel agrochemicals.

Table 1: Synthesis of a Difluorobenzoylthiourea Herbicide This table outlines the reaction steps for synthesizing a herbicidal compound using a difluorobenzoyl isothiocyanate precursor, based on reported methods.

| Step | Reactants | Key Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2,4-Difluorobenzoic acid, Thionyl chloride | Molar ratio 1:6, reflux for 8 h | 2,4-Difluorobenzoyl chloride | 89% |

| 2 | 2,4-Difluorobenzoyl chloride, Potassium thiocyanate (B1210189) | Molar ratio 1:1, Acetonitrile (B52724) solvent, reflux for 1 h | 2,4-Difluorobenzoyl isothiocyanate solution | Not isolated |

| 3 | 2,4-Difluorobenzoyl isothiocyanate, 2-Amino-4,6-dimethoxyl pyrimidine | Molar ratio ~0.97:1, Tetrabutyl ammonium (B1175870) bromide catalyst, reflux for 4 h | N-(2,6-dimethoxypyrimidin-2-yl)-N'-(2,4-difluorobenzoyl)thiourea | 90% |

Data sourced from a study on the synthesis and herbicidal activities of a 2,4-difluorobenzoylthiourea compound. researchgate.net

Contributions to Material Science Research (e.g., Liquid Crystals)

This compound and related structures are valuable in the field of material science, particularly for the synthesis of high-performance liquid crystals (LCs). The isothiocyanate (–NCS) group is a key component in designing LCs with high birefringence, a property essential for applications in photonics, displays, and telecommunications. researchgate.net

Researchers have synthesized new series of fluorinated isothiocyanato-terphenyls and tolanes, demonstrating that the combination of a rigid core, fluorine substituents, and a terminal isothiocyanate group results in materials with desirable properties. researchgate.netjlu.edu.cn The fluorine atoms influence the material's dielectric anisotropy, while the –NCS group contributes to a high birefringence and a wide nematic phase temperature range. researchgate.netnih.gov For instance, certain fluorinated polyphenylene compounds with an isothiocyanate group have been shown to yield high birefringence values (0.385–0.441) and exhibit wide nematic phase ranges, making them promising components for advanced liquid crystal mixtures. researchgate.net

Table 2: Properties of Isothiocyanate-Based Liquid Crystals This table presents the properties of representative liquid crystals synthesized using isothiocyanate and fluorinated precursors, highlighting their suitability for advanced material applications.

| Compound Type | Key Structural Features | Nematic Phase Range (°C) | Birefringence (Δn) | Key Finding |

|---|---|---|---|---|

| Tolane-based LCs | Difluorovinyl terminal group, Isothiocyanate core | 31–62 | 0.038–0.052 increase | Replacement of ethyl with difluorovinyl enlarges the nematic phase range and increases birefringence. jlu.edu.cn |

| Terphenyl-based LCs | Lateral alkyl substitution, Isothiocyanate terminal group | Wide nematic range | 0.385–0.441 | Isothiocyanate group yields high birefringence; fluorination helps reduce melting points. researchgate.net |

Data sourced from studies on novel isothiocyanate liquid crystals. researchgate.netjlu.edu.cn

Computational and Theoretical Studies on 3,4 Difluorobenzoyl Isothiocyanate

Molecular Structure and Conformation Analysis

The molecular structure of 3,4-Difluorobenzoyl isothiocyanate (C₈H₃F₂NOS) consists of a 3,4-difluorophenyl ring attached to a carbonyl group, which in turn is bonded to a nitrogen atom of the isothiocyanate group (-N=C=S). Computational methods, particularly Density Functional Theory (DFT), are pivotal in determining the molecule's most stable three-dimensional arrangement.

Conformational analysis focuses on the rotational freedom around the single bonds, primarily the C-C bond between the phenyl ring and the carbonyl group, and the C-N bond between the carbonyl and isothiocyanate moieties. Calculations aim to identify the lowest energy conformer by mapping the potential energy surface as a function of these dihedral angles. Studies on similar benzoyl derivatives show that the planar conformation, where the carbonyl group is coplanar with the benzene (B151609) ring, is often the most stable due to π-conjugation. However, the linearity and electronic nature of the isothiocyanate group, along with steric and electronic influences from the fluorine atoms, create a complex conformational landscape.

Quantum-chemical calculations are used to investigate the molecular structure in the gas phase. researchgate.net Predicted collision cross section (CCS) values, which are related to the molecule's shape and size, can be calculated for different adducts. uni.lu

Table 1: Predicted Structural and Physicochemical Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₃F₂NOS | uni.lu |

| Monoisotopic Mass | 198.99034 Da | uni.lu |

| SMILES | C1=CC(=C(C=C1C(=O)N=C=S)F)F | uni.lu |

| InChIKey | SFFJDKZVHFOJSC-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 3.6 | uni.lu |

| Predicted CCS ([M+H]⁺) | 133.9 Ų | uni.lu |

| Predicted CCS ([M+Na]⁺) | 144.0 Ų | uni.lu |

| Predicted CCS ([M-H]⁻) | 137.1 Ų | uni.lu |

Note: This table contains data predicted by computational tools as reported in public databases.

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations are essential for predicting the reactivity of this compound. These calculations determine various electronic parameters that describe how the molecule will interact with other reagents. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

HOMO and LUMO Analysis : The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack. The LUMO represents the ability to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) : The MEP map illustrates the charge distribution across the molecule. It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would show negative potential around the oxygen, sulfur, and fluorine atoms, making them sites for electrophilic interaction. Conversely, the carbon atom of the isothiocyanate group is highly electrophilic and would show a strong positive potential, marking it as the primary site for nucleophilic attack.

Fukui Functions : These functions provide a more detailed, quantitative measure of reactivity at specific atomic sites, helping to distinguish between multiple potential reactive centers.

Theoretical calculations on related aryl isothiocyanates suggest that linear, triple-bonded canonical forms of the isothiocyanate group play a significant role in their reactivity. rsc.org The electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon and the isothiocyanate carbon, making the molecule highly reactive towards nucleophiles.

Table 2: Conceptual Reactivity Parameters for this compound

| Parameter | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Localized on the phenyl ring and sulfur atom | Site for electrophilic attack |

| LUMO Energy | Localized on the C=O and N=C=S groups | Site for nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | Indicates high chemical reactivity |

| MEP: Oxygen/Sulfur | Negative Potential (Electron-Rich) | Attraction of electrophiles |

| MEP: Isothiocyanate Carbon | Strong Positive Potential (Electron-Poor) | Primary site for nucleophilic attack |

Note: This table is illustrative, based on general principles of computational chemistry applied to the structure.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of reactions involving this compound. By modeling the reaction pathway, researchers can identify intermediates, locate transition states (TS), and calculate the activation energies required for the reaction to proceed.

A common reaction of acyl isothiocyanates is their addition reaction with nucleophiles, such as amines, to form substituted thioureas. A theoretical study of this reaction would involve:

Reactant and Product Optimization : Calculating the lowest energy structures of the reactants (this compound and an amine) and the final product.

Transition State Search : Identifying the highest energy point along the reaction coordinate, the transition state. Methods like the nudged elastic band (NEB) method can be used to find the minimum energy path between reactants and products. nih.gov

Activation Energy Calculation : The energy difference between the reactants and the transition state gives the activation barrier (Ea), which determines the reaction rate. A lower activation barrier indicates a faster reaction.

Intermediate Identification : The pathway may involve one or more stable intermediates, such as the initial adduct formed when the amine's nitrogen attacks the electrophilic carbon of the isothiocyanate group.

Computational studies on similar systems have shown that such reactions proceed via a concerted or stepwise mechanism depending on the substrates and conditions. chemrxiv.orgresearchgate.net For this compound, the strong electrophilicity of the isothiocyanate carbon suggests a low activation barrier for nucleophilic addition. Theoretical calculations can confirm the proposed mechanism by providing the energies of all species along the reaction coordinate. researchgate.net

Table 3: Hypothetical Energy Profile for the Reaction with a Primary Amine

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + R-NH₂ | 0 (Reference) |

| Transition State 1 (TS1) | N-C bond formation | +10 to +15 |

| Intermediate | Tetrahedral addition complex | -5 to -10 |

| Transition State 2 (TS2) | Proton transfer | +5 to +10 |

| Product | N-acyl-N'-alkyl/aryl thiourea (B124793) | -20 to -30 |

Note: The energy values are hypothetical and illustrative of a typical reaction profile determined via computational modeling.

Structure-Activity Relationship (SAR) Computational Modeling of Derivatives

Computational Structure-Activity Relationship (SAR) studies are crucial in drug discovery and materials science for rationally designing new molecules with enhanced properties. nih.gov Starting with this compound as a core scaffold, SAR modeling can predict how modifications to its structure will affect a specific biological or chemical activity.

The process typically involves several computational steps:

Library Generation : A virtual library of derivatives is created by systematically modifying the parent structure. For example, the position and number of fluorine atoms could be changed, or different substituents could be added to the phenyl ring.

Molecular Modeling : Three-dimensional structures for all derivatives are built and then minimized to find their most stable conformation, often using force fields like OPLS or software packages such as MacroModel. nih.gov

Descriptor Calculation : A wide range of physicochemical properties (descriptors) are calculated for each molecule. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

QSAR Model Development : Quantitative Structure-Activity Relationship (QSAR) models are then built. These are mathematical equations that correlate the calculated descriptors with experimentally determined activity. The model can then be used to predict the activity of new, unsynthesized compounds.

For instance, if derivatives of this compound were being investigated as enzyme inhibitors, a QSAR model could reveal that increasing the number of electron-withdrawing groups on the phenyl ring enhances inhibitory potency. This insight allows researchers to focus their synthetic efforts on the most promising candidates, saving time and resources. nih.gov

Table 4: Illustrative SAR Table for Hypothetical Derivatives

| Derivative Modification | Key Descriptor Change | Predicted Activity Change | Rationale |

|---|---|---|---|

| Add 5-Chloro group | Increased electrophilicity, increased logP | Increase | Enhanced binding through stronger electronic interaction |

| Replace Fluorine with Methoxy | Decreased electrophilicity | Decrease | Weaker interaction with target's active site |

| Remove Benzoyl Group | Reduced size, increased flexibility | Varies | Activity may depend on steric fit within a binding pocket |

| Isomer (2,4-Difluoro) | Altered dipole moment and charge distribution | Varies | Positional change affects electronic and steric profile |

Note: This table is a hypothetical illustration of an SAR study. Actual effects would depend on the specific biological target or chemical property being investigated.

Mechanistic Investigations of Biological Interactions Involving 3,4 Difluorobenzoyl Isothiocyanate Derivatives

Exploration of Molecular Target Engagement

The biological effects of 3,4-difluorobenzoyl isothiocyanate derivatives are rooted in their interactions with specific molecular targets. These interactions can lead to the modulation of key cellular processes, and understanding them is crucial for the development of new therapeutic agents.

Enzyme Inhibition and Modulation Mechanisms

Derivatives of this compound have been shown to inhibit or modulate the activity of several important enzymes, including cyclooxygenase, histone deacetylase, and cyclin-dependent kinase CRK12.

Cyclooxygenase (COX): Certain isothiocyanate derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation. rsc.org The mechanism of inhibition often involves key interactions with amino acid residues within the enzyme's active site, such as Tyr385, Trp387, Phe518, Val523, and Ser530. rsc.orgnih.gov For instance, some inhibitors bind in a manner where their carboxylate group forms hydrogen bonds with Tyr-385 and Ser-530, a distinct binding mode compared to other non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The conversion of a carboxylate group to an amide has been shown to abolish COX inhibition while preserving other biological activities. nih.govresearchgate.net

Histone Deacetylase (HDAC): While specific studies on the direct inhibition of histone deacetylase by this compound were not found, the broader class of isothiocyanates has been investigated for HDAC inhibition. The structural features of these compounds play a critical role in their inhibitory activity.

Cyclin-Dependent Kinase CRK12: A series of diaminothiazoles, synthesized from isothiocyanate precursors, have been identified as potent inhibitors of cyclin-dependent kinase 12 (CRK12) in parasites like Trypanosoma. acs.org This inhibition is a key mechanism behind the anti-trypanosomal activity of these compounds. acs.org Further research has validated CRK12 as a druggable target in Leishmania donovani, the parasite responsible for visceral leishmaniasis, with pyrazolopyrimidine compounds derived from isothiocyanate-based screening showing promise. nih.govnih.gov

Protein Interaction and Cellular Pathway Modulation Studies

Beyond direct enzyme inhibition, this compound derivatives can modulate cellular pathways through interactions with various proteins.

Nrf2 Pathway: Isothiocyanates are well-known activators of the Nrf2 pathway, a key regulator of cellular antioxidant responses. While direct studies on this compound are limited, the general mechanism involves the modification of Keap1, a repressor protein of Nrf2, leading to Nrf2 activation and the subsequent expression of antioxidant and detoxification genes.

Angiogenesis Inhibition: The anti-angiogenic properties of isothiocyanate derivatives have been noted. This inhibition is crucial in cancer therapy as it restricts the blood supply to tumors. The precise mechanisms are still under investigation but are thought to involve the modulation of various signaling pathways that control blood vessel formation.

Structure-Biological Activity Relationship (SBAR) Studies at the Molecular Level

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. SBAR studies aim to elucidate these relationships to design more potent and selective compounds. researchgate.netmdpi.com

Key structural features that influence activity include:

The Isothiocyanate Group: The -N=C=S group is a crucial pharmacophore responsible for many of the observed biological effects. researchgate.net

Aromatic Ring Substituents: The nature and position of substituents on the benzoyl ring significantly impact activity. For example, the 3,4-dichloro substitution on a terminal phenyl ring has been found to be optimal for the inhibitory potency of some derivatives against soluble epoxide hydrolase. nih.gov

Linker Modifications: Altering the linker between the benzoyl isothiocyanate core and other chemical moieties can fine-tune the biological activity. For instance, converting a carboxylate to an amide can abolish COX inhibition while retaining other modulatory effects. nih.govresearchgate.net

Interactive Table: Structure-Activity Relationship Insights

| Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|

| Conversion of carboxylate to amide | Abolishes COX inhibition, preserves M-channel modulation | nih.govresearchgate.net |

| 3,4-dichloro substitution on terminal phenyl ring | Optimal for soluble epoxide hydrolase inhibition | nih.gov |

| N-Boc substitution on benzimidazole | Increased inhibitory potency on soluble epoxide hydrolase | nih.gov |

In Vitro Mechanistic Profiling in Relevant Biological Systems

Cell-based assays are indispensable tools for identifying the molecular targets of new compounds and elucidating their mechanisms of action. frontiersin.orgresearchgate.net

Target Identification: In vitro assays using human primary cells and stem cell-derived models can provide a human-relevant context for assessing the effects of this compound derivatives. frontiersin.orgresearchgate.net These phenotypic assays can help identify the cellular pathways and molecular targets affected by the compounds. frontiersin.orgresearchgate.net

Mechanism of Action Studies: Cell-based assays are used to confirm the on-target activity of compounds and to investigate their downstream cellular effects. For example, cytotoxicity assays can determine the concentration at which a compound becomes toxic to cells, while reporter gene assays can measure the activation of specific signaling pathways like Nrf2. rsc.org

Development of Mechanistic Probes and Tool Compounds

Derivatives of this compound can be developed as chemical probes to study biological processes. These tool compounds are designed to have high potency and selectivity for a specific molecular target, allowing researchers to investigate the function of that target in a controlled manner. For example, a highly selective COX-2 inhibitor derived from this scaffold could be used to probe the specific roles of COX-2 in various physiological and pathological processes. rsc.org The synthesis of isothiocyanates from various starting materials allows for the creation of a diverse library of compounds that can be screened for their potential as mechanistic probes. chemrxiv.org

Advanced Analytical Methodologies for 3,4 Difluorobenzoyl Isothiocyanate and Its Derivatives in Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure of 3,4-difluorobenzoyl isothiocyanate, from the connectivity of atoms to the three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the positions of the fluorine substituents.

¹H NMR: The proton NMR spectrum of a related compound, benzoyl isothiocyanate, shows signals for the aromatic protons in the range of 7.5-8.1 ppm. nih.govchemicalbook.com For this compound, the aromatic region would be more complex due to fluorine-proton couplings. The proton at position 2 would likely appear as a doublet of doublets of doublets (ddd) due to coupling with H-5, H-6, and the fluorine at C-3. The proton at position 5 would be a complex multiplet, and the proton at position 6 would appear as a doublet of doublets (dd) due to coupling to H-5 and the fluorine at C-4.

¹³C NMR: The ¹³C NMR spectrum of benzoyl isothiocyanate displays a characteristic signal for the isothiocyanate carbon (-N=C=S) around 130-135 ppm, which can sometimes be broad. nih.govglaserchemgroup.com The carbonyl carbon (C=O) is typically observed further downfield, often in the range of 160-170 ppm. The aromatic carbons resonate between 125-135 ppm. nih.gov In this compound, the carbon atoms directly bonded to fluorine (C-3 and C-4) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a key indicator of their position.

¹⁹F NMR: ¹⁹F NMR is crucial for confirming the substitution pattern of fluorinated aromatic compounds. thermofisher.comwikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. nih.gov For this compound, two distinct signals would be expected, one for the fluorine at C-3 and another for the fluorine at C-4. The chemical shifts would likely fall within the typical range for aryl fluorides, and the coupling between the two non-equivalent fluorine atoms would provide definitive evidence for their 1,2-relationship on the benzene (B151609) ring. ucsb.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Key Couplings |

|---|---|---|

| ¹H | ~7.8-8.2 | Multiplets, showing H-H and H-F couplings. |

| ¹³C | Carbonyl: ~165, Isothiocyanate: ~135, Aromatic: ~115-140 | Signals for C-3 and C-4 will show large ¹JCF couplings. |

| ¹⁹F | ~ -110 to -140 | Two distinct signals with F-F coupling. |

Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The most diagnostic absorption for this compound is the strong and broad band associated with the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which typically appears in the region of 2000-2100 cm⁻¹. nih.govchemicalbook.com Another prominent feature is the sharp, strong absorption from the carbonyl (C=O) stretch of the benzoyl group, expected around 1680-1700 cm⁻¹. Additionally, C-F stretching vibrations in the aromatic ring will be present in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound (C₈H₃F₂NOS), the exact mass of the molecular ion [M]⁺ would be a primary focus. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high accuracy. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show characteristic losses. For the related benzoyl isothiocyanate, major fragments include the benzoyl cation (C₆H₅CO⁺, m/z 105) and the phenyl cation (C₆H₅⁺, m/z 77). nist.govnist.gov For the difluorinated analogue, corresponding fluorinated fragments would be expected.

Table 2: Key Spectroscopic Data for Benzoyl Isothiocyanate Analogues

| Technique | Key Feature | Typical Value/Observation | Reference |

|---|---|---|---|

| IR Spectroscopy | Isothiocyanate (-N=C=S) stretch | 2000-2100 cm⁻¹ (strong, broad) | nih.govchemicalbook.com |

| IR Spectroscopy | Carbonyl (C=O) stretch | ~1690 cm⁻¹ (strong, sharp) | nih.gov |

| Mass Spectrometry | Molecular Ion [M]⁺ of Benzoyl Isothiocyanate | m/z 163 | nist.govnist.gov |

| Mass Spectrometry | Major Fragment of Benzoyl Isothiocyanate | m/z 105 (Benzoyl cation) | nist.govnist.gov |

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound that are crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry. While obtaining suitable crystals can be a challenge, the resulting data, including bond lengths, bond angles, and intermolecular interactions, is considered the gold standard for structural determination. beilstein-journals.orgbeilstein-journals.org

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like aromatic isothiocyanates. mdpi.com A reversed-phase HPLC method is typically employed for purity assessment.

A common setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with gradient elution to ensure good separation of components with different polarities. Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector, which allows for the monitoring of the analyte's absorbance at a specific wavelength. mostwiedzy.pl For quantitative analysis, a calibration curve is constructed using standards of known concentration. Due to the reactivity of the isothiocyanate group, derivatization with a suitable nucleophile, such as N-acetyl-L-cysteine, can be performed to create a more stable and easily detectable product. mostwiedzy.plsigmaaldrich.com

Table 3: Typical HPLC Parameters for Aromatic Isothiocyanate Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | DAD or UV-Vis at a wavelength of ~254 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) for Purity and Volatile Component Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for analyzing volatile compounds and assessing the purity of thermally stable substances. mdpi.com While the benzoyl isothiocyanate moiety imparts some thermal lability, GC can be used with careful optimization of conditions.

The sample is vaporized in a heated inlet and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. yu.edu.jo A flame ionization detector (FID) can be used for general purity assessment, while a mass spectrometer provides definitive identification of the separated components based on their mass spectra. mdpi.comnih.gov This is particularly useful for identifying any volatile impurities or side products from the synthesis of this compound.

Table 4: Illustrative GC-MS Parameters for Volatile Isothiocyanate Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (scanning a relevant mass range) |

Advanced Detection and Quantification Techniques for Research Samples

The detection and quantification of this compound and its derivatives in complex research samples, such as biological matrices or reaction mixtures, would necessitate the use of highly sensitive and selective analytical techniques. The primary methods would likely involve chromatography coupled with mass spectrometry and specialized nuclear magnetic resonance spectroscopy.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS/MS)

Liquid chromatography, particularly UHPLC for its high resolution and speed, coupled with tandem mass spectrometry (LC-MS/MS), stands as the gold standard for quantifying trace levels of organic molecules in complex mixtures. For this compound and its derivatives, this technique would offer unparalleled sensitivity and specificity.

In a typical research application, a sample containing the analyte would be prepared and injected into the LC system. A reversed-phase C18 column would likely be employed, with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve protonation and chromatographic peak shape.

The effluent from the LC column would be introduced into the mass spectrometer, likely using an electrospray ionization (ESI) source, which is well-suited for polar and semi-polar compounds. In positive ion mode, the protonated molecule [M+H]⁺ of this compound would be expected.

For quantification, a multiple reaction monitoring (MRM) method would be developed. This involves selecting the precursor ion (the protonated molecule) and a specific product ion that is formed upon collision-induced dissociation (CID) in the mass spectrometer. This transition is highly specific to the analyte, minimizing interference from other compounds in the sample. While specific MRM transitions for this compound are not published, they would be determined empirically by infusing a pure standard of the compound.

Although no direct studies on this compound were found, research on similar compounds like benzoyl chloride derivatives demonstrates the power of UHPLC-MS. For instance, derivatization with benzoyl chloride has been shown to significantly improve the sensitivity of detection for various lipid classes in reversed-phase UHPLC-MS analysis. This approach increases the hydrophobicity of the analytes, leading to better retention and separation on reversed-phase columns, and enhances ionization efficiency. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. While the benzoyl isothiocyanate group might require derivatization to improve volatility and thermal stability, GC-MS could be a viable method. Often, for compounds with polar functional groups, derivatization with agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is employed to create more volatile silyl (B83357) derivatives. uzh.ch

In the mass spectrometer, following electron ionization (EI), a characteristic fragmentation pattern would be generated, which serves as a fingerprint for the compound. The molecular ion peak might be observed, along with fragment ions corresponding to the loss of the isothiocyanate group or cleavage of the benzoyl ring.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be an indispensable tool for the characterization of this compound and its derivatives. huji.ac.il ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, which makes it excellent for distinguishing between different fluorine environments in a molecule. alfa-chemistry.comucsb.edu

The ¹⁹F NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms on the benzene ring. The chemical shifts and the coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H couplings) would provide definitive structural information. For quantitative analysis, ¹⁹F NMR can be used, provided that a suitable internal standard is employed and that relaxation delays are optimized for accurate integration. huji.ac.il

While specific ¹⁹F NMR data for this compound is not available in the cited literature, general chemical shift ranges for aromatic fluorine compounds are well-established. ucsb.eduslideshare.net The exact chemical shifts would be influenced by the electron-withdrawing nature of the benzoyl isothiocyanate group. Computational methods, specifically density functional theory (DFT), are often used to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, which can aid in spectral assignment. nih.gov

Data Tables

As no specific experimental research data for the advanced analytical detection and quantification of this compound in research samples was found, the following tables are illustrative examples based on typical data generated for similar compounds.

Table 1: Illustrative UHPLC-MS/MS Parameters for the Analysis of a Benzoyl Isothiocyanate Derivative

| Parameter | Value |

| Chromatographic System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (Example) | [M+H]⁺ → Product Ion |

| Limit of Detection (LOD) | Sub-ng/mL range (hypothetical) |

| Limit of Quantification (LOQ) | Low ng/mL range (hypothetical) |

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 199.99762 | 133.9 |

| [M+Na]⁺ | 221.97956 | 144.0 |

| [M-H]⁻ | 197.98306 | 137.1 |

| [M+NH₄]⁺ | 217.02416 | 154.3 |

| [M+K]⁺ | 237.95350 | 140.3 |

| Data from PubChemLite. uni.lu |

This table provides theoretically predicted collision cross-section values, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry for enhanced separation and identification.

Future Research Directions and Emerging Paradigms for 3,4 Difluorobenzoyl Isothiocyanate Chemistry

Novel Synthetic Methodologies and Process Intensification

The synthesis of acyl isothiocyanates has traditionally been achieved by reacting acyl chlorides with inorganic thiocyanate (B1210189) salts. arkat-usa.org For 3,4-Difluorobenzoyl isothiocyanate, this would involve the reaction of 3,4-difluorobenzoyl chloride with a thiocyanate salt like potassium thiocyanate (KSCN). While effective, future research is expected to focus on developing more efficient, sustainable, and scalable synthetic routes.

Novel Methodologies: A promising area of investigation is the direct conversion of carboxylic acids to acyl isothiocyanates, which avoids the need to handle moisture-sensitive acyl halides. One-pot methods using reagents like trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP) have been developed for other carboxylic acids and could be adapted for 3,4-difluorobenzoic acid. researchgate.netresearchgate.net Such a process would offer a milder and more practical approach for synthesis. researchgate.net

Process Intensification: Future synthetic work will likely incorporate principles of process intensification to improve efficiency and reduce waste.

Catalysis: The use of phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG-400), has been shown to accelerate the formation of benzoyl isothiocyanate. chemicalbook.com Applying similar catalytic systems to the synthesis of the difluoro-analogue could lead to faster reaction times and milder conditions.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) and enable safer handling of reactive intermediates. Transitioning the synthesis of this compound from batch to continuous flow could significantly enhance yield, purity, and scalability.

Alternative Solvents and Conditions: Research into aqueous-based, one-pot protocols, which have proven successful for a wide range of other isothiocyanates, represents a significant green chemistry approach. beilstein-journals.org Furthermore, microwave-assisted synthesis, known to dramatically reduce reaction times for many organic transformations, could be explored to expedite the formation of this compound. arkat-usa.org

Diversification of Reactivity and Synthetic Applications

Acyl isothiocyanates are highly valuable intermediates in organic synthesis due to their dual electrophilic centers at the carbonyl carbon and the isothiocyanate carbon. The presence of the electron-withdrawing acyl group significantly enhances the reactivity of the isothiocyanate moiety compared to its alkyl or aryl counterparts. arkat-usa.org The addition of two electron-withdrawing fluorine atoms on the benzoyl ring is expected to further amplify this electrophilicity, making this compound a potent building block for heterocyclic chemistry.

Future research should focus on systematically exploring its reactions with a wide array of nucleophiles to generate novel, highly functionalized, and potentially biologically active molecules.

Synthesis of Heterocycles: The reaction of benzoyl isothiocyanate with various nitrogen nucleophiles, such as hydrazines and hydrazones, is a well-established route to five- and six-membered heterocycles like 1,2,4-triazoline-5-thiones and 1,3,4,6-oxatriazepine-5-thiones. arkat-usa.orgrsc.orgrsc.org A key research direction will be to apply these reactions to this compound to create a library of new fluorinated heterocyclic compounds. The fluorine atoms may not only influence the reaction kinetics but also the pharmacological properties of the resulting products.

Multicomponent Reactions (MCRs): Acyl isothiocyanates are excellent candidates for MCRs, which allow for the construction of complex molecular architectures in a single step. arkat-usa.org Designing novel MCRs involving this compound, a suitable nucleophile, and a third component could provide rapid access to diverse and unique chemical scaffolds.

Thiourea (B124793) Derivatives: The reaction with amines to form N-aroyl-N'-substituted thioureas is a fundamental transformation. rsc.org Given the prevalence of fluorinated compounds in medicinal chemistry, synthesizing a range of thiourea derivatives from this compound could yield new candidates for drug discovery programs.

Advanced Materials Science Applications

The unique properties of this compound—a reactive functional group combined with a fluorinated aromatic core—make it a compelling candidate for applications in materials science, an area that remains largely unexplored for this specific compound.

Future research should focus on integrating this molecule into polymeric and solid-state systems.